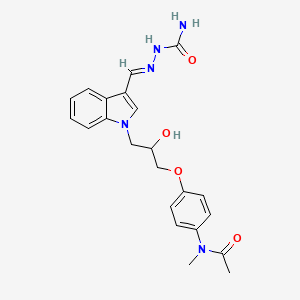

(E)-2-((1-(2-hydroxy-3-(4-(N-methylacetamido)phenoxy)propyl)-1H-indol-3-yl)methylene)hydrazinecarboxamide

Description

Properties

IUPAC Name |

N-[4-[3-[3-[(E)-(carbamoylhydrazinylidene)methyl]indol-1-yl]-2-hydroxypropoxy]phenyl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O4/c1-15(28)26(2)17-7-9-19(10-8-17)31-14-18(29)13-27-12-16(11-24-25-22(23)30)20-5-3-4-6-21(20)27/h3-12,18,29H,13-14H2,1-2H3,(H3,23,25,30)/b24-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHAKSHHJLWIIK-BHGWPJFGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=CC=C(C=C1)OCC(CN2C=C(C3=CC=CC=C32)C=NNC(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(C)C1=CC=C(C=C1)OCC(CN2C=C(C3=CC=CC=C32)/C=N/NC(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-((1-(2-hydroxy-3-(4-(N-methylacetamido)phenoxy)propyl)-1H-indol-3-yl)methylene)hydrazinecarboxamide is a complex organic compound belonging to the class of hydrazine derivatives. Its intricate structure, featuring multiple functional groups, suggests significant potential for various biological activities, particularly in medicinal chemistry.

Molecular Structure and Properties

The molecular formula of this compound is C22H25N5O4, with a molecular weight of 423.473 g/mol. The presence of an indole structure, hydrazine moiety, and phenoxy group indicates possible interactions with biological targets that may lead to therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C22H25N5O4 |

| Molecular Weight | 423.473 g/mol |

| Purity | ≥95% |

While the precise mechanism of action for this compound remains to be fully elucidated, it is hypothesized that its biological activity may involve:

- Inhibition of Enzymatic Pathways : The hydrazine and indole components may interact with specific enzymes, potentially inhibiting their activity.

- Antioxidant Properties : The presence of hydroxyl groups suggests possible antioxidant effects, which could contribute to cellular protection against oxidative stress.

- Modulation of Cell Signaling : The compound may influence various signaling pathways through receptor interactions.

Biological Activity

Research into the biological activity of this compound has shown promising results in several areas:

Antimicrobial Activity

Studies have indicated that derivatives containing hydrazine and indole motifs often exhibit antimicrobial properties. For instance, compounds structurally similar to this hydrazine derivative have demonstrated significant activity against various bacterial and fungal strains.

Case Study: Antifungal Activity

A study evaluated the minimum inhibitory concentration (MIC) of several hydrazine derivatives against Trichophyton mentagrophytes, revealing that certain compounds exhibited comparable efficacy to established antifungal agents like fluconazole.

| Compound | MIC (μg/mL) | Comparison (Fluconazole MIC) |

|---|---|---|

| Compound 19 | 6.25 | 2 |

| Compound 22 | 12.5 | 2 |

Cytotoxicity and Cancer Research

Initial assessments suggest that this compound may possess cytotoxic effects on cancer cell lines. The mechanisms are believed to involve apoptosis induction and cell cycle arrest.

Research Findings:

In vitro studies have shown that the compound can induce cell death in various cancer cell lines at concentrations that do not affect normal cells significantly.

Comparison with Similar Compounds

Structural Features

*Calculated based on formula.

Key Structural Differences :

- The target compound’s indole core distinguishes it from benzodioxole (–5) and pyrrole () derivatives.

- The N-methylacetamido-phenoxy side chain enhances hydrophilicity compared to chlorophenyl (–5) or methoxyphenyl () groups.

- The hydroxypropyl linker may improve solubility relative to simpler alkyl chains in analogs .

Comparison Insights :

- The benzodioxol analog’s antifungal activity is well-documented, with IC₅₀ values against Candida spp. comparable to fluconazole .

- The target compound’s indole core is associated with diverse bioactivities (e.g., anticancer, antimicrobial), but specific data are lacking in the evidence .

Computational and Crystallographic Studies

- DFT Calculations : The benzodioxol compound’s electronic properties (e.g., HOMO-LUMO gap = ~4.2 eV) were analyzed to predict reactivity . The target compound’s N-methylacetamido group may lower this gap, enhancing electrophilicity.

- Hirshfeld Surface Analysis : For the benzodioxol derivative, O···H (26.4%) and H···H (44.2%) interactions dominate crystal packing . The target compound’s hydroxypropyl group may increase O···H contributions.

- Molecular Docking: The benzodioxol analog binds fungal lanosterol demethylase (CYP51) with a docking score of −9.2 kcal/mol . The target compound’s indole moiety could target human kinases (e.g., EGFR) but requires validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.